![molecular formula C11H11BrN2S B2639464 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline CAS No. 1415564-87-2](/img/structure/B2639464.png)
3-(4-bromothiazol-2-yl)-N,N-dimethylaniline
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Description
The compound “3-(4-bromothiazol-2-yl)-N,N-dimethylaniline” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “3-(4-bromothiazol-2-yl)-N,N-dimethylaniline” are not available, related compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antiviral Activity
The indole derivatives have shown promise as antiviral agents. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Drug Development
Finally, the bromo group in this compound makes it a potential reagent for organic synthesis. Researchers could use it as a starting point to develop novel drug candidates.
properties
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-4-8(6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIDAJTCCNEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromothiazol-2-yl)-N,N-dimethylaniline |
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